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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B041629

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the
antiviral drug Oseltamivir (Tamiflu®) utilizing an azide-free route starting from the inexpensive
and readily available chiral building block, Diethyl D-(-)-tartrate. This synthetic pathway offers
a practical and safer alternative to the traditional synthesis that relies on (-)-shikimic acid and
involves the use of potentially hazardous azide reagents.

The core of this synthesis involves two key transformations: an asymmetric aza-Henry (nitro-
Mannich) reaction to establish the crucial stereochemistry, followed by a domino nitro-
Michael/Horner-Wadsworth-Emmons (HWE) reaction to construct the cyclohexene ring of
Oseltamivir.[1][2] The entire synthesis is accomplished in 11 steps.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Oseltamivir from
Diethyl D-(-)-tartrate, providing a step-by-step overview of the reaction yields.
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Step Reaction Product Yield (%)

1 Swern Oxidation Aldehyde Intermediate  ~95%

2 Condensation N-Sulfinylimine 98%
Asymmetric Aza- )

3 ) Nitroalkane 95%
Henry Reaction

4 Acetal Deprotection Diol 96%

5 Oxidative Cleavage Aldehyde 92%
Horner-Wadsworth-

6 ) a,B-Unsaturated Ester  89%
Emmons Reaction
Domino Nitro-
Michael/Horner- Cyclohexene

7 o 75%
Wadsworth-Emmons Derivative
Reaction

8 Michael Addition Thiol Adduct 98%

9 Nitro Group Reduction ~ Amine -
Thiol Elimination and .

10 ) ) Protected Oseltamivir 82% (over 3 steps)
Amine Protection

11 Deprotection Oseltamivir -

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of Oseltamivir from Diethyl D-

(-)-tartrate are provided below.

Protocol 1: Asymmetric Aza-Henry (Nitro-Mannich)

Reaction[1]

This crucial step establishes the stereochemistry at two contiguous carbon centers.

Materials:
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e Chiral N-sulfinylimine (derived from Diethyl D-(-)-tartrate)
» Nitromethane

e Tetrabutylammonium fluoride (TBAF), 1 M in THF

e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e To a solution of the chiral N-sulfinylimine (1.0 eq) in anhydrous THF at -78 °C under an argon
atmosphere, add nitromethane (10.0 eq).

e Slowly add TBAF (1.0 M in THF, 1.1 eq) dropwise to the reaction mixture.

e Stir the mixture at -78 °C for 6 hours.

e Quench the reaction by adding saturated aqueous NH4Cl solution.

» Allow the mixture to warm to room temperature and extract with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
nitroalkane.

Protocol 2: Domino Nitro-Michael/lHorner-Wadsworth-
Emmons (HWE) Reaction[1]
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This tandem reaction sequence efficiently constructs the functionalized cyclohexene core of
Oseltamivir.

Materials:

Nitroalkane (from Protocol 1)

e a,B-Unsaturated ester phosphonate

e 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

e Anhydrous Acetonitrile (MeCN)

e Saturated aqueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

To a solution of the nitroalkane (1.0 eq) and the a,3-unsaturated ester phosphonate (1.2 eq)
in anhydrous acetonitrile at 0 °C, add DBU (1.5 eq) dropwise.

 Stir the reaction mixture at room temperature for 12 hours.
e Quench the reaction with saturated aqueous NH4Cl solution.
o Extract the mixture with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

» Purify the residue by flash column chromatography on silica gel to yield the cyclohexene
derivative.
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Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic route from Diethyl D-(-)-tartrate to

Oseltamivir.
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Caption: Overall synthetic workflow for Oseltamivir from Diethyl D-(-)-tartrate.
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Logical Relationship of Key Reactions

This diagram outlines the logical progression of the key chemical transformations.

Chiral Induction Asymmetric Aza-Henry Intermediate Domino Nitro-Michael/HWE Core Structure Functional Group Final Steps Oselamivit
(Stereocenter Formation) (Cyclohexene Ring Formation) Modifications

Click to download full resolution via product page

Caption: Logical flow of key reactions in the azide-free Oseltamivir synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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